

Application Notes and Protocols for the Spectrophotometric Determination of Sodium Percarbonate Concentration

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Compound of Interest

Compound Name: Sodium peroxocarbonate

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Introduction

Sodium percarbonate (SPC) is a stable, solid source of hydrogen peroxide, widely utilized as a bleaching and oxidizing agent in various industries.^{[1][2]} When dissolved in water, it dissociates into sodium carbonate and hydrogen peroxide.^[1] Accurate quantification of sodium percarbonate is crucial for quality control, formulation development, and stability testing.^[3] Spectrophotometry offers a rapid, accessible, and reliable alternative to traditional titrimetric methods for determining SPC concentration.^{[3][4]}

This document provides detailed protocols for two robust spectrophotometric methods for the determination of sodium percarbonate in aqueous solutions: the Titanium(IV) Oxalate Method and the N,N-diethyl-p-phenylenediamine (DPD) Method.

Method 1: Titanium(IV) Oxalate Method

This method relies on the reaction of hydrogen peroxide, released from sodium percarbonate, with a titanium(IV) reagent to form a stable, yellow-orange perititanic acid complex. The intensity of the color, which is directly proportional to the hydrogen peroxide concentration, is measured spectrophotometrically at approximately 400-410 nm.^{[5][6][7]}

Principle

Sodium Percarbonate in an aqueous solution releases hydrogen peroxide. The hydrogen peroxide then reacts with a titanium(IV) salt in an acidic medium to form a yellow-orange colored complex. The absorbance of this complex is measured to determine the concentration of hydrogen peroxide, which is then used to calculate the initial sodium percarbonate concentration.

Experimental Protocol

1. Reagent Preparation:

- Titanium(IV) Reagent (Potassium Titanium(IV) Oxalate):
 - A simple and rapid method for the spectrophotometric determination of hydrogen peroxide using potassium titanium(IV) oxalate is well-established.[\[5\]](#)[\[8\]](#)
 - To prepare the reagent, dissolve a suitable amount of potassium titanium(IV) oxalate dihydrate ($K_2TiO(C_2O_4)_2 \cdot 2H_2O$) in distilled water. Acidify the solution with sulfuric acid.
- Titanium(IV) Oxysulfate Stock Solution:
 - An alternative is to use titanium(IV) oxysulfate. A stock solution can be prepared in sulfuric acid.[\[7\]](#)
- Sodium Percarbonate Stock Solution:
 - Accurately weigh a known amount of sodium percarbonate and dissolve it in a known volume of deionized water in a volumetric flask. This solution should be prepared fresh.
- Hydrogen Peroxide Standard Solutions:
 - Prepare a series of standard solutions of hydrogen peroxide by diluting a stock solution of 30% H_2O_2 . The exact concentration of the stock solution should be determined by titration with standard potassium permanganate solution.

2. Instrumentation:

- UV-Vis Spectrophotometer
- Cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

3. Procedure:

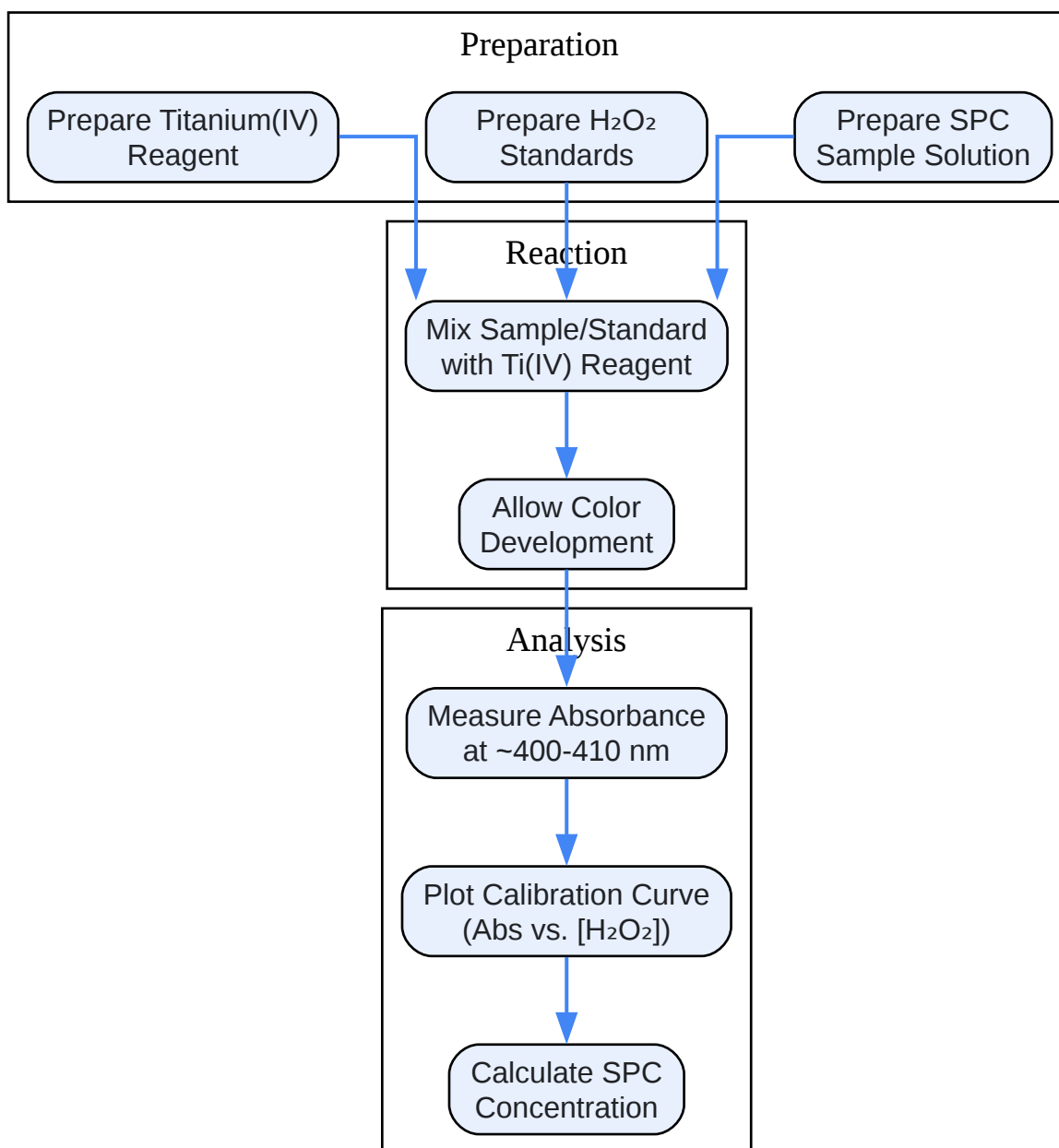
- Sample Preparation: Accurately weigh a sample of sodium percarbonate and dissolve it in a known volume of deionized water to achieve a concentration within the desired analytical range.
- Reaction:
 - Pipette a known volume (e.g., 10 mL) of the sample or standard solution into a volumetric flask (e.g., 25 mL).
 - Add a specific volume (e.g., 5 mL) of the prepared titanium(IV) reagent.[\[6\]](#)
 - Dilute the mixture to the final volume with deionized water.[\[6\]](#)
- Measurement:
 - Allow the color to develop and stabilize.
 - Measure the absorbance of the resulting yellow-orange solution at the wavelength of maximum absorbance (λ_{max}), which is typically around 400-410 nm, against a reagent blank.[\[6\]](#)[\[7\]](#) The reagent blank should contain all components except the sample or standard.[\[7\]](#)
- Calibration Curve:
 - Prepare a series of hydrogen peroxide standards of known concentrations.
 - Follow the same procedure (steps 2 and 3) for each standard.

- Plot a calibration curve of absorbance versus the concentration of the hydrogen peroxide standards.[7]
- Calculation:
 - Determine the concentration of hydrogen peroxide in the sample from the calibration curve.
 - Calculate the concentration of sodium percarbonate in the original sample based on the stoichiometry of the dissociation ($2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2 \rightarrow 2\text{Na}_2\text{CO}_3 + 3\text{H}_2\text{O}_2$).

Data Presentation

Parameter	Value	Reference
Wavelength (λ_{max})	~400-410 nm	[6][7]
Lower Detection Limit	~10 μM (for H_2O_2)	[5][8]
Interferences	Fluoride ions are a known interference.	[5][8]

Experimental Workflow



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Caption: Workflow for the Titanium(IV) Oxalate Method.

Method 2: N,N-diethyl-p-phenylenediamine (DPD)

Method

A novel spectrophotometric method utilizes N,N-diethyl-p-phenylenediamine (DPD) as an indicator for the determination of sodium percarbonate.[4][9] In the presence of ferrous ions

(Fe^{2+}), hydrogen peroxide released from SPC oxidizes the colorless DPD to a pink-colored radical cation ($\text{DPD}^{\bullet+}$). The absorbance of this colored species is measured at 551 nm.[2][4]

Principle

Sodium percarbonate in an aqueous solution releases hydrogen peroxide. In the presence of a Fe^{2+} catalyst, hydrogen peroxide oxidizes DPD to form a stable, colored radical cation, $\text{DPD}^{\bullet+}$. The absorbance of the $\text{DPD}^{\bullet+}$ is directly proportional to the initial SPC concentration.[2]

Experimental Protocol

1. Reagent Preparation:

- **DPD Solution:** Prepare a stock solution of N,N-diethyl-p-phenylenediamine in a suitable solvent.
- **Ferrous Iron (Fe^{2+}) Solution:** Prepare a stock solution of a ferrous salt, such as ferrous ammonium sulfate.
- **Buffer Solution:** A buffer solution to maintain the optimal pH of 3.50 is required.[4][9]
- **Sodium Percarbonate Stock and Standard Solutions:** Prepare a stock solution of SPC and a series of standards by serial dilution in deionized water. These should be prepared fresh.

2. Instrumentation:

- UV-Vis Spectrophotometer
- Cuvettes (1 cm path length)
- pH meter
- Volumetric flasks and pipettes
- Analytical balance

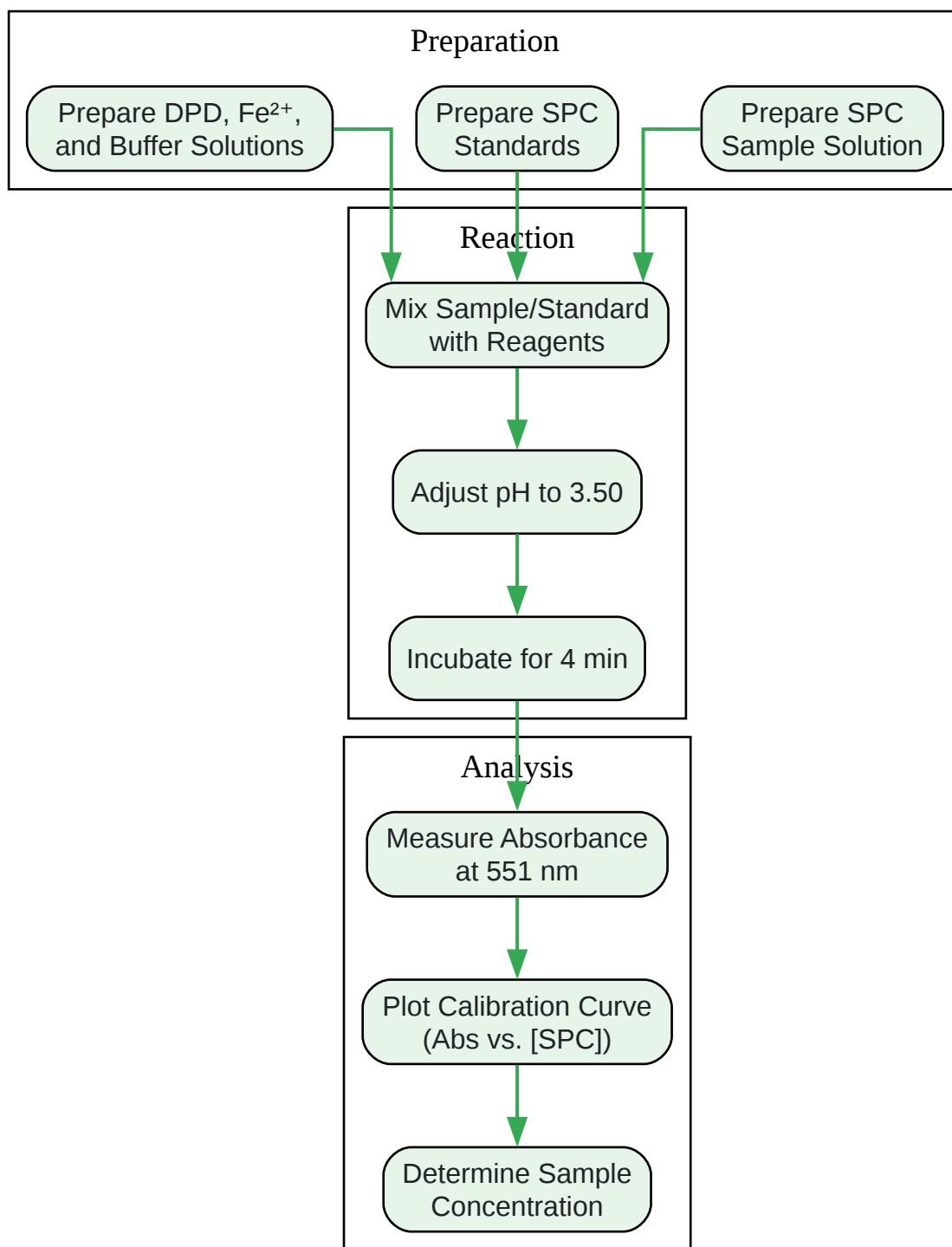
3. Procedure:

- Sample Preparation: Accurately weigh a sample of sodium percarbonate and dissolve it in a known volume of deionized water to achieve a concentration within the analytical range (0-50 μM).[\[4\]](#)[\[9\]](#)
- Reaction:
 - In a reaction vessel, add the sample or standard solution.
 - Add the DPD solution (to a final concentration of 4 mM).[\[4\]](#)[\[9\]](#)
 - Add the Fe^{2+} solution (to a final concentration of 0.5 mM).[\[4\]](#)[\[9\]](#)
 - Adjust the pH of the mixture to 3.50 using the buffer solution.[\[4\]](#)[\[9\]](#)
 - Allow the reaction to proceed for a specific time (e.g., 4 minutes) for color development. The color is reported to be stable for 4-20 minutes.[\[2\]](#)[\[4\]](#)[\[9\]](#)
- Measurement:
 - Measure the absorbance of the resulting pink solution at 551 nm against a reagent blank.[\[2\]](#)[\[4\]](#)
- Calibration Curve:
 - Prepare a series of SPC standards of known concentrations.
 - Follow the same procedure (steps 2 and 3) for each standard.
 - Plot a calibration curve of absorbance versus the concentration of the SPC standards.
- Calculation:
 - Determine the concentration of SPC in the sample from the calibration curve.

Data Presentation

Parameter	Value	Reference
Wavelength (λ_{max})	551 nm	[2][4]
Linearity Range	0–50 μM	[4][9]
Linearity (R^2)	0.9995	[4][9]
Detection Limit	0.7–1.0 μM	[4][9]
Quantitative Limit	2.5–3.3 μM	[4][9]
Optimal pH	3.50	[4][9]
Optimal DPD Conc.	4 mM	[4][9]
Optimal Fe^{2+} Conc.	0.5 mM	[4][9]
Reaction Time	4 minutes	[4][9]
Blank Spiked Recovery	95–105%	[4][9]

Experimental Workflow



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Caption: Workflow for the DPD Method.

Conclusion

The spectrophotometric methods presented provide accurate and reliable means for the determination of sodium percarbonate concentration. The Titanium(IV) Oxalate method is a classic and robust approach, while the DPD method is a more recent development offering high sensitivity. The choice of method may depend on the required sensitivity, sample matrix, and available reagents. For both methods, adherence to the specified optimal conditions is critical for achieving accurate and reproducible results.

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